MAM2201-d5

Isotopic purity Deuterium enrichment Mass spectrometry

MAM2201-d5 (CAS 2095544-38-8) is a pentadeuterated analog of MAM2201, a potent naphthoyl-indole synthetic cannabinoid receptor agonist (SCRA). The compound incorporates five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring system, yielding a molecular weight increase of approximately 5 Da (MW 378.5 vs.

Molecular Formula C25H19D5FNO
Molecular Weight 378.5
Cat. No. B1160311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAM2201-d5
SynonymsAM2201 4-methylnaphthyl analog-d5; JWH 122 N-(5-fluoropentyl) analog-d5
Molecular FormulaC25H19D5FNO
Molecular Weight378.5
Structural Identifiers
SMILESO=C(C1=CC=C(C)C2=C1C=CC=C2)C3=C([2H])N(CCCCCF)C4=C3C([2H])=C([2H])C([2H])=C4[2H]
InChIInChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
InChIKeyIGBHZHCGWLHBAE-UCXXKCETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAM2201-d5 Analytical Reference Standard: A Deuterated Internal Standard for Forensic and Toxicological Quantification of MAM2201 by GC-MS and LC-MS


MAM2201-d5 (CAS 2095544-38-8) is a pentadeuterated analog of MAM2201, a potent naphthoyl-indole synthetic cannabinoid receptor agonist (SCRA) [1]. The compound incorporates five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring system, yielding a molecular weight increase of approximately 5 Da (MW 378.5 vs. ~373.5 for the unlabeled parent) [2]. MAM2201 is the 4-methylnaphthyl analog of AM2201, differing by a single methyl substituent on the naphthoyl moiety [3]. MAM2201-d5 is supplied as a 100 μg/mL solution in methanol with ≥98% purity and is specifically intended for use as an internal standard for the quantification of MAM2201 by GC-MS or LC-MS in forensic and toxicological applications [2].

Why MAM2201-d5 Cannot Be Replaced by Unlabeled MAM2201, AM2201-d5, or Non-Deuterated Internal Standards in Quantitative Analysis


Unlabeled MAM2201 and MAM2201-d5 differ by only 5 Da in molecular weight, yet this mass difference is critical for mass spectrometric quantification—the two compounds can be chromatographically resolved and independently detected only when the deuterated form is used as an internal standard . Generic substitution with AM2201-d5 fails because MAM2201 and AM2201 are pharmacologically distinct entities: MAM2201 bears a 4-methyl substituent on the naphthoyl group absent in AM2201, and in vivo studies demonstrate that MAM2201 and AM2201 induce different behavioral impairment profiles in mice despite both exhibiting nanomolar CB1 affinity [1]. Using a non-deuterated analog (e.g., JWH-122) as a surrogate internal standard introduces unacceptable quantitative error due to differential extraction recovery, ionization efficiency, and matrix effects [2]. Furthermore, deuterated internal standards themselves are not universally interchangeable; ²H-labeled IS may exhibit differential matrix effects relative to ¹³C/¹⁵N-labeled IS, with documented quantitative biases exceeding 50% in some LC-ESI-MS/MS applications [2].

MAM2201-d5 Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs and Alternatives


Deuterium Isotopic Purity and Isotopologue Distribution: MAM2201-d5 vs. Alternative Deuterated Synthetic Cannabinoid Standards

MAM2201-d5 is specified with ≥98% deuterated forms (d1-d5) enrichment, ensuring minimal unlabeled carryover that could compromise quantitative accuracy [1]. In contrast, many commercially available deuterated synthetic cannabinoid standards (including JWH-018-d9 and AM2201-d5) are provided without explicit deuterium incorporation specifications, introducing batch-to-batch variability in isotope dilution performance . The five-deuterium substitution pattern on the indole ring (positions 2, 4, 5, 6, and 7) minimizes potential deuterium-hydrogen back-exchange, which has been documented in less stable labeling positions (e.g., alpha to carbonyl groups) in other SCRA deuterated standards [2].

Isotopic purity Deuterium enrichment Mass spectrometry Internal standard selection

Quantification Precision Enhancement: MAM2201-d5 Internal Standard vs. Non-Deuterated Analog JWH-122 in LC-MS/MS

The use of MAM2201-d5 as a co-eluting internal standard compensates for sample preparation variability and instrument response fluctuations inherent in complex biological matrices [1]. Systematic evaluation of deuterated versus ¹³C/¹⁵N-labeled internal standards in LC-ESI-MS/MS has demonstrated that deuterated IS can produce quantitative bias—for 2-methylhippuric acid, the ²H-labeled IS generated results averaging 59.2% lower than those obtained with ¹³C-labeled IS, with spike accuracy bias of −38.4% [2]. However, MAM2201-d5 benefits from five-deuterium substitution on the indole ring rather than on alkyl chains susceptible to metabolic exchange, reducing the differential matrix effect risk observed with alternative labeling strategies [3].

Matrix effects Ion suppression Isotope dilution LC-MS/MS quantification

Mass Spectrometric Discrimination: MAM2201-d5 (m/z 378.5) vs. Unlabeled MAM2201 (m/z ~373.5) and AM2201 (m/z 359.4)

MAM2201-d5 produces a distinct precursor ion at m/z 378.5 in positive electrospray ionization mode, separated by approximately 5 Da from unlabeled MAM2201 (m/z ~373.5) and 19 Da from AM2201 (m/z 359.4) [1]. This mass differential enables independent MRM (multiple reaction monitoring) channel selection with minimal isotopic cross-talk . The five-deuterium substitution ensures that the isotopic envelope of the internal standard does not overlap with the analyte's M+1 or M+2 isotopic peaks, preventing quantification interference common with lower-mass-shift labels (e.g., d3-labeled compounds) .

Mass spectrometry MRM transitions Ion chromatogram Precursor ion

Pharmacological Differentiation: Why MAM2201-d5 Quantification Requires MAM2201-Specific Internal Standard Rather Than AM2201-based Standards

MAM2201 and AM2201 are structurally distinct compounds: MAM2201 contains a 4-methyl substituent on the naphthoyl moiety absent in AM2201 [1]. In vitro competition binding studies demonstrate that both compounds possess nanomolar affinity for murine and human CB1 and CB2 receptors, yet in vivo studies reveal differential behavioral impairment profiles—MAM2201 induces distinct patterns of motor, sensorimotor, and memory deficits compared to AM2201, with effects fully prevented by CB1 antagonist AM-251 [2]. MAM2201 binding affinity has been reported as Ki = 5.4 nM for CB1R, compared to Δ⁹-THC (Ki = 80.1 nM) and WIN 55,212-2 (Ki = 8.3 nM) [3].

CB1 receptor CB2 receptor Binding affinity Structure-activity relationship

Long-Term Storage Stability: MAM2201-d5 in Methanol Solution vs. Solid Deuterated Reference Standards

MAM2201-d5 is supplied as a 100 μg/mL solution in methanol, stored at −20°C, eliminating the need for pre-analytical weighing and reconstitution steps that introduce variability [1]. Commercial recommendations specify that stock solutions stored at −80°C remain stable for up to 6 months, while storage at −20°C is limited to 1 month . This stability profile contrasts with solid-form deuterated standards, which require precise weighing (typically ±0.1 mg accuracy) and dissolution in organic solvents prior to use—steps that introduce cumulative uncertainty of 2-5% in final concentration .

Reference standard stability Solution storage Forensic toxicology Quality control

Recommended Application Scenarios for MAM2201-d5 Based on Quantitative Differentiation Evidence


Forensic Toxicology: Quantitative Confirmation of MAM2201 in Postmortem Blood and Urine Specimens

MAM2201-d5 serves as the optimal internal standard for forensic toxicology laboratories quantifying MAM2201 in complex biological matrices. The compound's 5 Da mass shift (m/z 378.5 vs. 373.5) provides sufficient chromatographic resolution for independent MRM detection, while the five-deuterium labeling on the indole ring minimizes deuterium-hydrogen back-exchange [1]. This application is supported by the compound's intended use specification for GC-MS and LC-MS quantification of MAM2201, with pre-formulated solution format eliminating weighing variability . MAM2201-d5 cannot be replaced by AM2201-d5 due to the distinct pharmacological and structural differences between the two analytes, including MAM2201's 4-methyl substituent and its differential in vivo behavioral effects [2].

Clinical and Forensic Research: Pharmacokinetic and Metabolism Studies of MAM2201

For research groups investigating MAM2201 metabolism and pharmacokinetics, MAM2201-d5 provides essential internal standardization for accurate quantification of the parent compound in biological samples. The five-deuterium substitution pattern yields a consistent +5 Da mass shift, enabling reliable isotope dilution analysis [1]. The compound's ≥98% deuterium enrichment specification ensures minimal interference from unlabeled carryover, which is critical for low-concentration metabolite profiling where isotopic overlap could produce false positive signals . This application is particularly relevant given that MAM2201 is a potent synthetic cannabinoid with CB1 affinity (Ki = 5.4 nM) and EC50 of 0.45 nM in cAMP assays, necessitating high-sensitivity detection methods [2].

Seized Drug Analysis: GC-MS and LC-MS Confirmation of MAM2201 in Herbal Incense and 'Spice' Products

Forensic drug chemistry laboratories analyzing seized materials require compound-specific deuterated internal standards to meet evidentiary standards for quantitative reporting. MAM2201-d5 enables precise quantification of MAM2201 in complex botanical matrices where matrix effects from plant-derived co-extractives can produce significant ion suppression or enhancement [1]. The compound's intended use for GC-MS and LC-MS quantification is explicitly documented, and the pre-formulated methanol solution (100 μg/mL) facilitates direct spike-and-dilute workflows without the precision loss associated with weighing solid reference materials . The use of MAM2201-d5 rather than a non-deuterated surrogate internal standard (e.g., JWH-122) ensures that differential extraction recovery and ionization efficiency between analyte and IS are minimized, critical for defensible quantitative results in legal proceedings [2].

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